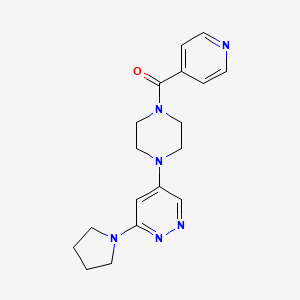

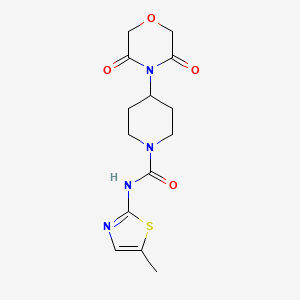

Pyridin-4-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and has the chemical formula C5H5N .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications

Receptor Antagonism and Central Nervous System Applications

Pyridin-4-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone derivatives have been studied extensively for their applications in receptor antagonism, specifically targeting the histamine H3 receptor. This receptor is crucial for modulating neurotransmitter release in the central nervous system, implicating potential therapeutic applications for cognitive disorders, sleep disorders, and obesity. A study by Swanson et al. (2009) explored a series of compounds with diverse central hetero-aromatic linkers, including pyridine and pyrazine, demonstrating high affinity and selectivity for the human histamine H3 receptor. These compounds were found to cross the blood-brain barrier, offering a promising avenue for oral administration in treating central nervous system disorders (Swanson et al., 2009).

Synthesis and Structural Analysis

The synthetic versatility of this compound and its derivatives enables the exploration of novel chemical spaces. Gaby et al. (2003) discussed the condensation and cycloalkylation reactions leading to a range of heterocyclic compounds, highlighting the compound's utility in creating diverse molecular architectures. These synthetic routes open up new possibilities for drug discovery and material science, offering a platform for developing more effective and selective therapeutic agents (Gaby et al., 2003).

Antimicrobial and Antiproliferative Activities

The antimicrobial and antiproliferative potential of this compound derivatives has been a subject of interest in medicinal chemistry. Patel et al. (2011) synthesized amide derivatives displaying variable and modest activity against bacteria and fungi, indicating the compound's potential in addressing resistant microbial strains. Additionally, Fahim et al. (2021) explored the synthesis of novel heterocycles showing antimicrobial and anticancer activities, further emphasizing the compound's significance in developing new therapeutic agents (Patel et al., 2011); (Fahim et al., 2021).

Future Directions

The future directions in the research and development of such compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring different synthetic strategies and investigating the structure-activity relationship of the studied compounds .

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various targets, including androgen receptors and tropomyosin receptor kinases (TrkA/B/C) .

Mode of Action

The presence of the pyrrolidine ring could contribute to the stereochemistry of the molecule, influencing its binding mode to enantioselective proteins .

Biochemical Pathways

For instance, pyrrolidine derivatives have been used in the treatment of neurodegenerative diseases, suggesting a potential impact on neuronal signaling pathways .

Pharmacokinetics

The presence of the pyrrolidine ring in the structure could potentially influence its pharmacokinetic profile . The physicochemical parameters of the compound, including its lipophilicity, molecular size, and polar surface area, could also impact its absorption and distribution in the body.

Properties

IUPAC Name |

pyridin-4-yl-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O/c25-18(15-3-5-19-6-4-15)24-11-9-22(10-12-24)16-13-17(21-20-14-16)23-7-1-2-8-23/h3-6,13-14H,1-2,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJZHURVLZVUQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 4-formylbenzoate](/img/structure/B2925958.png)

![2-{4-[(5,6,7,8-Tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinoxaline](/img/structure/B2925959.png)

![2-ethoxy-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2925964.png)

![4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2925972.png)

![8-AMINO-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2925973.png)

![1'-(3-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2925974.png)

![3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-methylbenzenesulfonamido}propanoic acid](/img/structure/B2925976.png)

![1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-chlorophenyl)ethan-1-one](/img/structure/B2925977.png)